molecular formula C23H28N4O3S B2902722 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide CAS No. 688356-36-7

2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide

Cat. No. B2902722
CAS RN: 688356-36-7
M. Wt: 440.56
InChI Key: JJCHFUOAKOGTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the quinazoline family and has a complex structure that makes it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to affect the expression of various genes involved in cancer cell growth and inflammation. Additionally, it has been shown to have an effect on the immune system, specifically on the activity of immune cells involved in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide in lab experiments include its potential anti-cancer and anti-inflammatory properties. Additionally, its complex structure makes it an interesting target for synthesis and study. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for expertise in organic chemistry to synthesize it.

Future Directions

There are many potential future directions for the study of 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide. One direction is to further study its anti-cancer properties and investigate its potential as a treatment for various types of cancer. Another direction is to investigate its potential as a treatment for inflammatory diseases. Additionally, further research could be done to understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 4-((3,5-dimethoxyphenyl)amino)quinazoline-2-thiol, which is then reacted with isopentyl chloroacetate to form the desired compound.

Scientific Research Applications

The potential applications of 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide in scientific research are vast. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, it has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.

properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-15(2)9-10-24-21(28)14-31-23-26-20-8-6-5-7-19(20)22(27-23)25-16-11-17(29-3)13-18(12-16)30-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCHFUOAKOGTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.